molecular formula C11H13BrO4 B6287089 2-(4-Bromo-2,6-dimethoxyphenyl)-1,3-dioxolane CAS No. 2624416-97-1

2-(4-Bromo-2,6-dimethoxyphenyl)-1,3-dioxolane

Cat. No. B6287089
CAS RN: 2624416-97-1
M. Wt: 289.12 g/mol
InChI Key: CDNFGIKFEUJCDG-UHFFFAOYSA-N
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Description

2-(4-Bromo-2,6-dimethoxyphenyl)-1,3-dioxolane, also known as 4-bromo-2,6-dimethoxyphenyl dioxolane or BDO, is a heterocyclic compound containing a five-membered ring of three carbon atoms, one oxygen atom, and one bromine atom. It is a colorless liquid with a faint sweet odor and a boiling point of approximately 186°C. BDO is an important intermediate in the synthesis of various organic compounds, as well as a useful reagent in research.

Scientific Research Applications

BDO has been widely used as a reagent in various scientific research applications, such as organic synthesis, catalysis, and drug discovery. For example, it has been used as a reagent in the synthesis of various organic compounds, including polymers, dyes, and pharmaceuticals. Additionally, BDO has been used as a catalyst in the synthesis of heterocyclic compounds, as well as for the preparation of transition metal complexes. Finally, BDO has been used as a reagent in the discovery of new drugs, as it can be used to modify existing drugs to increase their efficacy.

Mechanism of Action

The mechanism of action of BDO is not fully understood, but it is believed to involve the formation of an intermediate complex between the BDO and the substrate. This intermediate complex is then broken down to form the desired product. Additionally, it is believed that BDO may act as a Lewis acid, which is a type of molecule that can donate electrons to other molecules. This property is thought to be responsible for the catalytic properties of BDO.
Biochemical and Physiological Effects
The biochemical and physiological effects of BDO are largely unknown. However, studies have shown that BDO is non-toxic and does not cause any adverse effects when used in laboratory experiments. Additionally, BDO has been shown to be a potent inhibitor of certain enzymes, suggesting that it may have potential therapeutic applications.

Advantages and Limitations for Lab Experiments

The main advantage of using BDO in laboratory experiments is its low cost and availability. Additionally, BDO is relatively stable and can be stored for long periods of time. However, it is important to note that BDO should be handled with care, as it can be toxic if inhaled or ingested. Additionally, BDO is a flammable liquid and should be stored away from sources of ignition.

Future Directions

In the future, BDO could be used in the development of new pharmaceuticals and other organic compounds. Additionally, further research is needed to better understand its mechanism of action and potential therapeutic applications. Additionally, further research is needed to determine the optimal conditions for the synthesis of BDO and its derivatives. Finally, further research is needed to determine the safety and efficacy of BDO in various laboratory experiments.

Synthesis Methods

The synthesis of BDO is typically achieved via a two-step reaction. The first step involves the reaction of 2-(4-Bromo-2,6-dimethoxyphenyl)-1,3-dioxolanedimethoxyphenol (BDMP) with a base such as sodium hydroxide or potassium hydroxide, resulting in the formation of 2-(4-Bromo-2,6-dimethoxyphenyl)-1,3-dioxolanedimethoxybenzaldehyde (BDMA). The second step involves the reaction of BDMA with a dioxolane reagent, such as ethylene glycol, resulting in the formation of BDO.

properties

IUPAC Name

2-(4-bromo-2,6-dimethoxyphenyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO4/c1-13-8-5-7(12)6-9(14-2)10(8)11-15-3-4-16-11/h5-6,11H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDNFGIKFEUJCDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1C2OCCO2)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromo-2,6-dimethoxyphenyl)-1,3-dioxolane

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